molecular formula C12H16N2O B8590221 N'-hydroxy-1-phenylcyclopentane-1-carboximidamide

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide

Katalognummer: B8590221
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: XDJNPBNBEKFUKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide is an organic compound with the molecular formula C12H16N2O It is characterized by the presence of a phenyl group attached to a cyclopentane ring, which is further bonded to a carboximidamide group with an N-hydroxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N'-hydroxy-1-phenylcyclopentane-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of cyclopentanecarboximidamide with phenylhydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the N-hydroxy group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N'-hydroxy-1-phenylcyclopentane-1-carboximidamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various pathways, including enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-hydroxy-1-cyclopentenecarboxamide: Similar in structure but lacks the phenyl group.

    N-hydroxy-1,8-naphthalenedicarboximide: Contains a naphthalene ring instead of a cyclopentane ring.

    N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide: A more complex structure with additional functional groups

Uniqueness

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide is unique due to its combination of a phenyl group and a cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

N'-hydroxy-1-phenylcyclopentane-1-carboximidamide

InChI

InChI=1S/C12H16N2O/c13-11(14-15)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H2,13,14)

InChI-Schlüssel

XDJNPBNBEKFUKH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.